molecular formula C25H25ClN2O2 B388277 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE

Cat. No.: B388277
M. Wt: 420.9g/mol
InChI Key: NHCCHXYSTTYPCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE is a synthetic organic compound belonging to the quinazolinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones.

    Substitution Reactions: Introduction of the butoxy and chloro-methylphenyl groups can be done through nucleophilic substitution reactions using suitable reagents and catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the quinazolinone core or the phenyl substituents, potentially yielding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the phenyl rings or the quinazolinone core, introducing various functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydroquinazolinones.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

Biologically, quinazolinone derivatives have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. This specific compound might exhibit similar activities.

Medicine

In medicinal chemistry, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antitumor properties.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE would depend on its specific biological target. Generally, quinazolinones can interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Comparison with Similar Compounds

Similar Compounds

    2-phenylquinazolinone: A simpler analogue with potential biological activities.

    3-(4-chlorophenyl)-2,3-dihydroquinazolinone: A compound with similar substituents but lacking the butoxy group.

Uniqueness

The presence of both butoxy and chloro-methylphenyl groups in 2-(4-BUTOXYPHENYL)-3-(3-CHLORO-4-METHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE might confer unique chemical and biological properties, such as increased lipophilicity or enhanced binding affinity to specific targets.

Properties

Molecular Formula

C25H25ClN2O2

Molecular Weight

420.9g/mol

IUPAC Name

2-(4-butoxyphenyl)-3-(3-chloro-4-methylphenyl)-1,2-dihydroquinazolin-4-one

InChI

InChI=1S/C25H25ClN2O2/c1-3-4-15-30-20-13-10-18(11-14-20)24-27-23-8-6-5-7-21(23)25(29)28(24)19-12-9-17(2)22(26)16-19/h5-14,16,24,27H,3-4,15H2,1-2H3

InChI Key

NHCCHXYSTTYPCJ-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)C)Cl

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2C4=CC(=C(C=C4)C)Cl

Origin of Product

United States

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